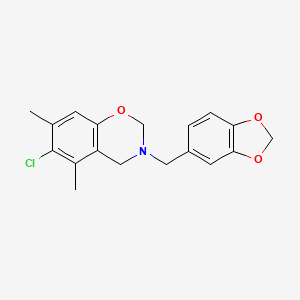
N-(sec-butyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide, also known as BCTC, is a chemical compound that belongs to the isoxazolecarboxamide family. It is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor, which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. BCTC has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation.
Aplicaciones Científicas De Investigación
Occurrence in Vegetables : A study by Murray and Whitfield (1975) discusses the occurrence and analysis of compounds like 3-sec-butyl-2-methoxypyrazine in raw vegetables, which might be related to the broader family of compounds including N-(sec-butyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide. This research is significant for understanding the natural presence and synthesis of such compounds in vegetables (Murray & Whitfield, 1975).
Cytotoxicity of Similar Compounds : Hassan, Hafez, and Osman (2014) synthesized and studied the cytotoxicity of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which are structurally similar to this compound. This research contributes to understanding the potential medical applications of such compounds (Hassan, Hafez, & Osman, 2014).
Corrosion Inhibition : Singh et al. (2017) explored the corrosion inhibition performance of imidazole derivatives, including compounds like 2-(4-methoxyphenyl)-4,5-diphenyl-imidazole, in a CO2 saturated brine solution. This research indicates potential industrial applications in protecting materials from corrosion (Singh et al., 2017).
Electrochemical Studies : Cheng et al. (2007) conducted electrochemical studies on compounds like 2-sec-butylphenol, which could provide insights into the electrochemical properties of similar compounds, including this compound (Cheng et al., 2007).
Drug Development : Carini et al. (1991) describe the development of nonpeptide angiotensin II receptor antagonists, including N-(biphenylylmethyl)imidazoles, for the treatment of hypertension. This research area may have parallels with the development of compounds like this compound in the context of drug discovery (Carini et al., 1991).
Alzheimer's Disease Treatment : Lee et al. (2018) developed 5-aroylindolyl-substituted hydroxamic acids, such as N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, with potent inhibitory selectivity against histone deacetylase 6. These compounds showed potential as treatments for Alzheimer's disease, which may suggest similar research avenues for this compound (Lee et al., 2018).
Propiedades
IUPAC Name |
N-butan-2-yl-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-4-10(2)16-15(18)14-9-13(17-20-14)11-6-5-7-12(8-11)19-3/h5-10H,4H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKAOUSSTXSHKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=NO1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[6-methyl-2-(methylamino)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5537151.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537160.png)
![3-[(2-ethyl-1,3-thiazol-4-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5537179.png)

![5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5537198.png)
![isopropyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5537200.png)
![1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one](/img/structure/B5537208.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-methylbenzamide](/img/structure/B5537223.png)
![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpiperidine](/img/structure/B5537228.png)
![(3S*,4R*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5537234.png)

![N-[(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidin-3-yl)methyl]-5-methylisoxazole-3-carboxamide](/img/structure/B5537241.png)
![N'-[(3S*,4R*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5537253.png)
![(3S*,4S*)-1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-4-methylpiperidine-3,4-diol](/img/structure/B5537257.png)